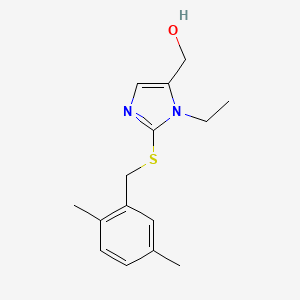

(2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol

Description

(2-((2,5-Dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol is a substituted imidazole derivative characterized by:

- Position 1: An ethyl group (C₂H₅).

- Position 2: A (2,5-dimethylbenzyl)thio substituent, introducing steric bulk and lipophilicity.

This compound’s structural features suggest applications in medicinal chemistry, particularly as a precursor for bioactive molecules or enzyme inhibitors. Its synthesis likely involves multi-step functionalization of the imidazole core, leveraging methods analogous to those reported for related compounds (see Section 2) .

Properties

IUPAC Name |

[2-[(2,5-dimethylphenyl)methylsulfanyl]-3-ethylimidazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2OS/c1-4-17-14(9-18)8-16-15(17)19-10-13-7-11(2)5-6-12(13)3/h5-8,18H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZIFEFMQCXTSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC2=C(C=CC(=C2)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol typically involves the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines and a source of nitrogen, such as ammonium acetate.

Introduction of the thioether group: This step involves the reaction of the imidazole derivative with 2,5-dimethylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Addition of the methanol group: The final step involves the reaction of the intermediate with formaldehyde or a similar reagent under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.

Substitution: The thioether group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Alkyl halides, amines, or alcohols in the presence of a base.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

(2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol is a synthetic organic compound belonging to the class of imidazole derivatives. Imidazole derivatives are known for diverse biological activities and applications in medicinal chemistry for drug development. This compound acts as a building block in organic synthesis, especially in the creation of new agrochemicals and pharmaceuticals.

Chemical Structure and Synthesis

The synthesis of this compound includes:

- The formation of the imidazole ring through the condensation of aldehydes or ketones with amines and a nitrogen source.

- The introduction of the thioether group, which involves the reaction of the imidazole derivative with 2,5-dimethylbenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

- The addition of the methanol group via a reaction with formaldehyde or a similar reagent under acidic or basic conditions.

Imidazole derivatives have antifungal, antibacterial, and anticancer properties. The biological activity of the compound this compound is attributed to its interaction with molecular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting activity, and the thioether group may interact with biological membranes, affecting their function and permeability.

Mechanism of Action

The mechanism of action of (2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The thioether group may also interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Key Observations :

- Synthesis Complexity : The target compound’s (2,5-dimethylbenzyl)thio group may require specialized thiol reagents or protective strategies compared to simpler methylthio derivatives .

- Substituent Effects : The ethyl group at Position 1 may improve metabolic stability relative to benzyl groups, which are prone to oxidative degradation .

Physicochemical Properties

Discussion :

- The methanol group at Position 5 enhances hydrogen-bonding capacity, similar to nitro groups in other derivatives, but with distinct electronic effects .

Structural Validation Techniques

Biological Activity

(2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol is a synthetic organic compound belonging to the class of imidazole derivatives. Imidazole and its derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves:

- Formation of the imidazole ring through condensation reactions.

- Introduction of the thioether group using 2,5-dimethylbenzyl chloride.

- Addition of the methanol group via reaction with formaldehyde under acidic or basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.

- The thioether group may interact with biological membranes, affecting their permeability and function.

Antifungal Activity

Imidazole derivatives are well-known for their antifungal properties. Studies on similar compounds have demonstrated significant antifungal activity against various strains:

- Miconazole , a known imidazole derivative, exhibits potent antifungal activity against Candida species and dermatophytes.

- Preliminary studies suggest that this compound may exhibit similar effects due to structural similarities .

Antibacterial Activity

Research indicates that imidazole derivatives possess antibacterial properties:

- Compounds structurally related to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli.

- The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Anticancer Potential

The anticancer potential of imidazole derivatives has been explored in several studies:

- Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.

- The interaction between the compound and specific receptors or enzymes involved in cell proliferation may contribute to its anticancer activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2-((2,5-dimethylbenzyl)thio)-1H-imidazole) | Lacks methanol group | Antifungal and antibacterial |

| (2-(1H-imidazol-4-yl)-N-methylacetamide) | Contains imidazole | Anticancer activity reported |

| (2-(4-(trifluoromethyl)phenyl)-1H-imidazole) | Fluorinated variant | Enhanced antibacterial activity |

The presence of the methanol group in this compound may enhance its solubility in aqueous media and influence its interaction with biological targets compared to other derivatives .

Case Studies

Several case studies highlight the biological activities of imidazole derivatives:

- Antifungal Efficacy : A study demonstrated that a series of imidazole derivatives showed significant antifungal activity against Candida albicans, suggesting that modifications in the side chains can enhance potency.

- Antibacterial Properties : Another research indicated that certain imidazole compounds exhibited potent antibacterial effects against multidrug-resistant strains of Staphylococcus aureus, emphasizing the need for new antibiotics in clinical settings.

- Cytotoxic Effects : Investigations into the cytotoxicity of related compounds revealed promising results against human cancer cell lines, indicating potential for further development into anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.